molecular formula C9H7F3O2 B13125512 1-(3-Hydroxy-4-(trifluoromethyl)phenyl)ethanone

1-(3-Hydroxy-4-(trifluoromethyl)phenyl)ethanone

Cat. No.: B13125512
M. Wt: 204.15 g/mol
InChI Key: LRWSDZYWCLBHER-UHFFFAOYSA-N
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Description

1-(3-Hydroxy-4-(trifluoromethyl)phenyl)ethanone is an organic compound with the molecular formula C9H7F3O2 It is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further substituted with a hydroxy group and an ethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Hydroxy-4-(trifluoromethyl)phenyl)ethanone typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-hydroxy-4-(trifluoromethyl)benzaldehyde.

    Reaction Conditions: The aldehyde is subjected to a Friedel-Crafts acylation reaction using acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

    Purification: The crude product is purified by recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, industrial methods may incorporate green chemistry principles to minimize waste and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

1-(3-Hydroxy-4-(trifluoromethyl)phenyl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(3-Hydroxy-4-(trifluoromethyl)phenyl)ethanone has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.

    Industry: Utilized in the production of agrochemicals, dyes, and other specialty chemicals

Mechanism of Action

The mechanism of action of 1-(3-Hydroxy-4-(trifluoromethyl)phenyl)ethanone involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3-Hydroxy-4-(trifluoromethyl)phenyl)ethanone is unique due to the specific positioning of the hydroxy and trifluoromethyl groups, which can significantly influence its chemical reactivity and biological activity. This unique structure makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C9H7F3O2

Molecular Weight

204.15 g/mol

IUPAC Name

1-[3-hydroxy-4-(trifluoromethyl)phenyl]ethanone

InChI

InChI=1S/C9H7F3O2/c1-5(13)6-2-3-7(8(14)4-6)9(10,11)12/h2-4,14H,1H3

InChI Key

LRWSDZYWCLBHER-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)C(F)(F)F)O

Origin of Product

United States

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